molecular formula C7H5BrF3NO2 B15292812 4-amino-2-bromo-6-(trifluoromethoxy)phenol

4-amino-2-bromo-6-(trifluoromethoxy)phenol

Cat. No.: B15292812
M. Wt: 272.02 g/mol
InChI Key: KNFJRKRJUXIHQW-UHFFFAOYSA-N
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Description

4-amino-2-bromo-6-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H5BrF3NO2. It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethoxy group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-bromo-6-(trifluoromethoxy)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-amino-6-(trifluoromethoxy)phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-bromo-6-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones .

Mechanism of Action

The mechanism of action of 4-amino-2-bromo-6-(trifluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-bromo-6-(trifluoromethoxy)phenol is unique due to the presence of both the trifluoromethoxy group and the amino group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5BrF3NO2

Molecular Weight

272.02 g/mol

IUPAC Name

4-amino-2-bromo-6-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H5BrF3NO2/c8-4-1-3(12)2-5(6(4)13)14-7(9,10)11/h1-2,13H,12H2

InChI Key

KNFJRKRJUXIHQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)O)Br)N

Origin of Product

United States

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